molecular formula C15H19NO3S B272458 N-isobutyl-4-methoxy-1-naphthalenesulfonamide

N-isobutyl-4-methoxy-1-naphthalenesulfonamide

Cat. No. B272458
M. Wt: 293.4 g/mol
InChI Key: IVWXRFQFSFORQQ-UHFFFAOYSA-N
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Description

N-isobutyl-4-methoxy-1-naphthalenesulfonamide, also known as ibutamoren, is a selective agonist of the growth hormone secretagogue receptor (GHSR). It is a non-peptide compound that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), which are important for growth and metabolism. In recent years, ibutamoren has gained attention for its potential applications in scientific research.

Mechanism of Action

Ibutamoren binds to the GHSR, which is expressed in various tissues, including the pituitary gland, hypothalamus, and gastrointestinal tract. Activation of the GHSR by N-isobutyl-4-methoxy-1-naphthalenesulfonamide stimulates the release of GH and IGF-1, which have anabolic and metabolic effects. Ibutamoren also has other actions, such as increasing appetite and promoting bone growth.
Biochemical and Physiological Effects:
Ibutamoren has been shown to have several biochemical and physiological effects. In addition to increasing GH and IGF-1 levels, this compound has been shown to increase bone density, muscle mass, and fat-free mass. It has also been shown to improve insulin sensitivity and lipid profiles. Other potential effects of this compound include increased wound healing and immune function.

Advantages and Limitations for Lab Experiments

One advantage of N-isobutyl-4-methoxy-1-naphthalenesulfonamide for lab experiments is its selectivity for the GHSR, which allows for specific activation of the GH/IGF-1 axis. Another advantage is its non-peptide structure, which allows for easier synthesis and storage than peptide-based compounds. However, this compound can have variable effects depending on the dose and duration of treatment, and it may have off-target effects on other receptors. Careful dosing and monitoring are necessary to ensure accurate results.

Future Directions

There are several potential future directions for research on N-isobutyl-4-methoxy-1-naphthalenesulfonamide. One area of interest is its potential as a treatment for age-related muscle loss and frailty. Another area of interest is its potential as a treatment for cancer cachexia, a condition characterized by muscle wasting and weight loss in cancer patients. Additionally, this compound may have applications in the treatment of osteoporosis, metabolic disorders, and cognitive decline. Further research is needed to fully understand the potential benefits and risks of this compound in these contexts.

Synthesis Methods

Ibutamoren can be synthesized through a multistep process involving the reaction of naphthalene with isobutylamine, followed by sulfonation and methoxylation. The purity of the final product can be improved through recrystallization and chromatography.

Scientific Research Applications

Ibutamoren has been studied for its potential applications in various scientific fields, including endocrinology, oncology, and neuroscience. In endocrinology, N-isobutyl-4-methoxy-1-naphthalenesulfonamide has been shown to increase GH and IGF-1 levels in both healthy and elderly individuals. In oncology, this compound has been investigated for its potential to stimulate appetite and muscle mass in cancer patients. In neuroscience, this compound has been studied for its effects on cognitive function and memory.

properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

4-methoxy-N-(2-methylpropyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C15H19NO3S/c1-11(2)10-16-20(17,18)15-9-8-14(19-3)12-6-4-5-7-13(12)15/h4-9,11,16H,10H2,1-3H3

InChI Key

IVWXRFQFSFORQQ-UHFFFAOYSA-N

SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC

Origin of Product

United States

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